

Spectroscopic Analysis of (But-3-en-2-yl)thiourea: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (But-3-en-2-yl)thiourea, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds, primarily N-allylthiourea, and fundamental principles of spectroscopy. The information herein is intended to serve as a reference for the identification, characterization, and quality control of (But-3-en-2-yl)thiourea in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (But-3-en-2-yl)thiourea. These predictions are derived from the known spectral properties of N-allylthiourea and the expected influence of the additional methyl group in the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for (But-3-en-2-yl)thiourea



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.3	Doublet	3H	-CH(CH₃)
~4.8-5.0	Multiplet	1H	-CH(CH₃)
~5.1-5.3	Multiplet	2H	=CH ₂
~5.7-5.9	Multiplet	1H	-CH=
~6.5-7.5	Broad Singlet	2H	-NH ₂
~7.0-8.0	Broad Singlet	1H	-NH-

Solvent: CDCl3 or DMSO-d6

Table 2: Predicted ¹³C NMR Spectroscopic Data for (But-

3-en-2-vI)thiourea

Chemical Shift (δ, ppm)	Assignment
~20	-CH(CH₃)
~55	-CH(CH₃)
~115	=CH ₂
~135	-CH=
~183	C=S

Solvent: CDCl3 or DMSO-d6

Table 3: Predicted IR Spectroscopic Data for (But-3-en-2-yl)thiourea



Wavenumber (cm⁻¹)	Intensity	Assignment
3100-3400	Strong, Broad	N-H Stretching
3010-3090	Medium	=C-H Stretching
2920-2980	Medium	C-H Stretching
~1640	Medium	C=C Stretching
1500-1600	Strong	N-H Bending, C-N Stretching
~1400	Medium	C-N Stretching
~910, ~990	Strong	=C-H Bending (out-of-plane)
~700-800	Medium	C=S Stretching

Table 4: Predicted Mass Spectrometry Data for (But-3-

en-2-vI)thiourea

m/z	Interpretation
~130	[M]+ (Molecular Ion)
~115	[M - CH₃] ⁺
~73	[M - C ₄ H ₇] ⁺
~57	[C ₄ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of (But-3-en-2-yl)thiourea. These should be adapted and optimized based on specific laboratory conditions and available instrumentation.

Synthesis of (But-3-en-2-yl)thiourea

A common method for the synthesis of N-substituted thioureas involves the reaction of an amine with a source of thiocyanate. One possible route for the synthesis of **(But-3-en-2-yl)thiourea** is the reaction of but-3-en-2-amine with ammonium thiocyanate.



Materials:

- But-3-en-2-amine
- Ammonium thiocyanate
- Hydrochloric acid (concentrated)
- Water
- Ethanol

Procedure:

- In a round-bottom flask, dissolve but-3-en-2-amine in a minimal amount of water.
- Slowly add an equimolar amount of concentrated hydrochloric acid to form the amine hydrochloride salt.
- To this solution, add an equimolar amount of ammonium thiocyanate dissolved in water.
- Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure (But-3-en-2-yl)thiourea.

NMR Spectroscopy

Instrumentation:

• Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

Procedure:



- Prepare a sample by dissolving 5-10 mg of (But-3-en-2-yl)thiourea in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- Acquire the ¹³C NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation:

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

- Prepare the sample as a KBr pellet or a thin film.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
 - Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

Mass Spectrometer (e.g., with Electron Ionization - El source)

Procedure:

• Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

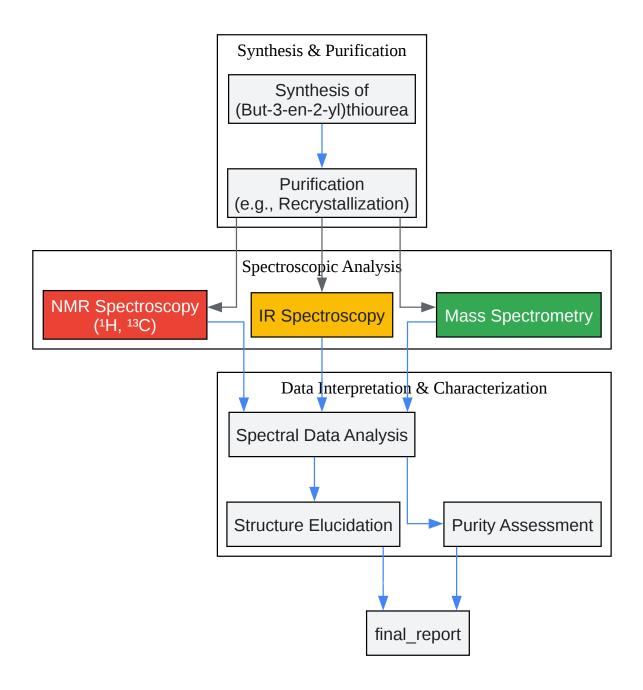


- Acquire the mass spectrum using electron ionization (EI) at a standard ionizing voltage (e.g., 70 eV).
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like (But-3-en-2-yl)thiourea.





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Caption: Workflow for the synthesis and spectroscopic characterization of (But-3-en-2-yl)thiourea.

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